2-Methyl-1-methylthio-2-butene
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Overview
Description
2-Methyl-1-methylthio-2-butene is an organic compound with the molecular formula C6H12S. It belongs to the class of dialkylthioethers, which are organosulfur compounds containing a thioether group substituted by two alkyl groups . This compound is known for its distinct cooked, meaty, and roasted taste .
Preparation Methods
The synthesis of 2-Methyl-1-methylthio-2-butene can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with methanethiol under specific conditions . Industrial production methods may involve similar reactions but on a larger scale, ensuring the purity and yield of the compound are optimized .
Chemical Reactions Analysis
2-Methyl-1-methylthio-2-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be used to modify the double bond or the thioether group, often employing reagents like lithium aluminum hydride.
Scientific Research Applications
2-Methyl-1-methylthio-2-butene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-methylthio-2-butene involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include the modification of proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
2-Methyl-1-methylthio-2-butene can be compared with other similar compounds, such as:
3-Methyl-1-(methylthio)-2-butene: This compound also contains a thioether group and is known for its presence in the defensive secretions of certain beetle species.
2-Methyl-2-butene: This compound lacks the thioether group but shares a similar carbon skeleton.
2-Methyl-1-butene: Similar in structure but without the thioether group, it is used in various industrial applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
89534-74-7 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(E)-2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
PBWZEERIWACABP-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/CSC |
Canonical SMILES |
CC=C(C)CSC |
density |
0.859-0.864 |
physical_description |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
solubility |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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